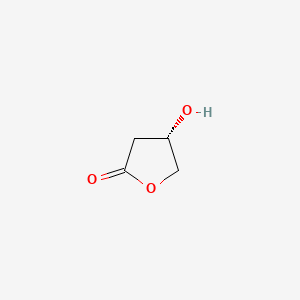
(S)-3-Hydroxy-gamma-butyrolactone
Vue d'ensemble
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, reactivity with other substances, and stability under various conditions.Applications De Recherche Scientifique
-
Pharmaceutical Synthesis
- Summary of Application : (S)-3-Hydroxy-gamma-butyrolactone is a precursor to various enantiopure intermediates for chiral drugs such as cholesterol-lowering drugs .
- Methods of Application : The production of these compounds requires more economical and practical synthetic routes. Biological methods have concentrated on devising different kinds of enzymes for the synthesis of the same compound . Chemical methods involve selective hydrogenation of carbohydrate-based starting materials .
- Results or Outcomes : The compounds derived from (S)-3-Hydroxy-gamma-butyrolactone have been used in the synthesis of cholesterol-lowering drugs like Pfizer’s Lipitor® (atorvastatin calcium) and AstraZeneca’s Crestor® (rosuvastatin) .
-
Synthesis of Optically Pure Compounds
- Summary of Application : (S)-3-Hydroxy-gamma-butyrolactone is used in the in situ preparation of optically pure (S)-3,4-dihydroxybutyric acid derivatives .
- Methods of Application : The process involves the oxidation of an α- or β- (1,4) linked disaccharide or oligosaccharide with an oxidant under basic conditions to give acid and cyclization sequentially under acidic condition to give (S)-3-hydroxy-gamma-butyrolactone .
- Results or Outcomes : The process enables the preparation of optically pure (S)-3-hydroxy-gamma-butyrolactone .
-
Production of Chiral Building Blocks
- Summary of Application : (S)-3-Hydroxy-gamma-butyrolactone and its structurally related C3–C4 chemicals are an important target for chiral building blocks in synthetic organic chemistry .
- Methods of Application : Chiral HGBs have been produced from petrochemicals and biomass, especially malic acids and carbohydrates . Synthetic routes using biocatalysis (microbial and chemoenzymatic) and application of these compounds have been explored .
- Results or Outcomes : The production of these compounds provides more economical and practical synthetic routes .
-
Satiety and Potentiating Agent
- Summary of Application : (S)-3-Hydroxy-gamma-butyrolactone has been reported as a satiety and potentiating agent to neuroleptic drugs .
- Methods of Application : This application is primarily in the pharmaceutical industry .
- Results or Outcomes : It has been used as a chiral building block for the statin class of cholesterol-reducing drugs such as Crestor and Lipitor, as well as the antibiotic Zyvox and the antihyperlipidemic medication Zetia .
-
HPLC Analysis
- Summary of Application : (S)-3-Hydroxy-gamma-butyrolactone can be analyzed by reverse phase (RP) HPLC method .
- Methods of Application : The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .
- Results or Outcomes : This method allows for simple conditions for the analysis of (S)-3-Hydroxy-gamma-butyrolactone .
-
HIV Inhibitors Synthesis
- Summary of Application : Optically active 3-hydroxy-γ-butyrolactone (HGB) is expected to be a useful C4 chiral synthon for the synthesis of chiral pharmaceuticals and neutraceuticals such as HIV inhibitors .
- Methods of Application : The synthesis of these inhibitors involves the use of (S)-3-Hydroxy-gamma-butyrolactone as a key intermediate .
- Results or Outcomes : The production of these inhibitors provides more economical and practical synthetic routes .
-
Synthesis of l-Carnitine
- Summary of Application : Optically active 4-chloro-3-hydroxybutyrates (CHBs), which can be derived from (S)-3-Hydroxy-gamma-butyrolactone, are key compounds as C4 chiral building blocks for the syntheses of l-carnitine .
- Methods of Application : The synthesis of l-carnitine involves the use of (S)-3-Hydroxy-gamma-butyrolactone as a key intermediate .
- Results or Outcomes : The production of l-carnitine provides more economical and practical synthetic routes .
Safety And Hazards
This involves understanding the potential risks associated with handling and disposing of the compound. It includes its toxicity, flammability, and environmental impact.
Orientations Futures
This involves identifying areas of further research. It could include potential applications of the compound, modifications that could enhance its properties, or new methods of synthesis.
To find relevant papers, you can use academic databases like PubMed, Web of Science, Scopus, and Google Scholar. Remember to evaluate the credibility of your sources and check whether the findings have been peer-reviewed.
Propriétés
IUPAC Name |
(4S)-4-hydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-3-1-4(6)7-2-3/h3,5H,1-2H2/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDDLSHBRSNCBV-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](COC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428483 | |
| Record name | (S)-3-Hydroxy-gamma-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Hydroxy-gamma-butyrolactone | |
CAS RN |
7331-52-4 | |
| Record name | (S)-3-Hydroxy-γ-butyrolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7331-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxybutyrolactone, (3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007331524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-3-Hydroxy-gamma-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-hydroxy-γ-butyrolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4S)-4-hydroxyoxolan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYBUTYROLACTONE, (3S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LIE7314JH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

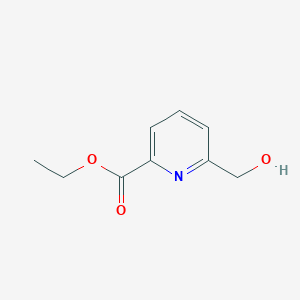
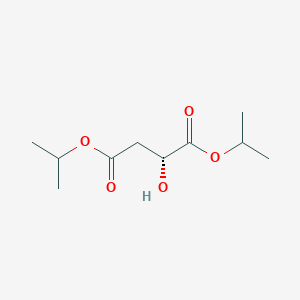

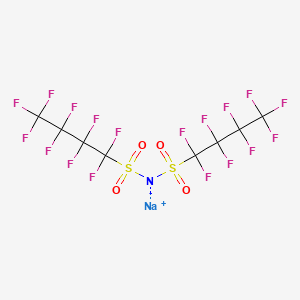
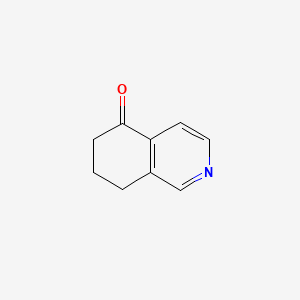
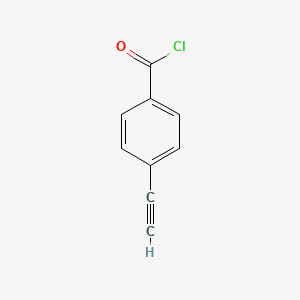
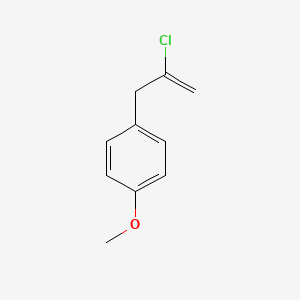

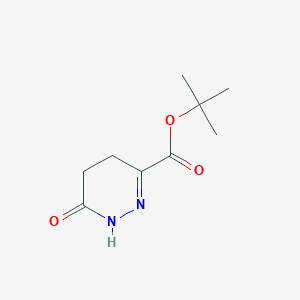
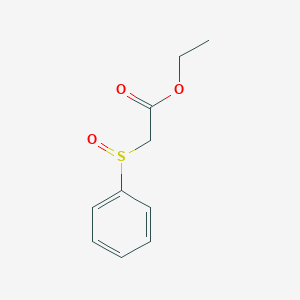

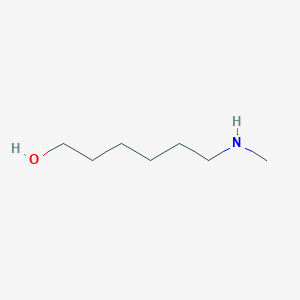
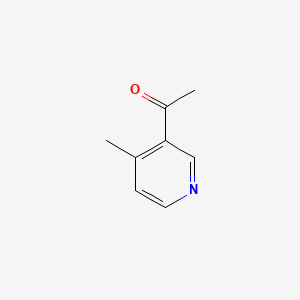
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1311399.png)